molecular formula C20H24N2O3 B2821621 benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate CAS No. 2309347-99-5

benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate

Cat. No.: B2821621
CAS No.: 2309347-99-5
M. Wt: 340.423
InChI Key: GGSPWZNPJFEXAQ-UHFFFAOYSA-N
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Description

Benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[321]octan-8-yl)-2-oxoethyl)carbamate is a complex organic compound featuring a bicyclic structure with a cyclopropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This can be achieved through stereoselective reactions that ensure the correct spatial arrangement of atoms.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and the application of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This can be used to modify the compound’s functional groups, potentially enhancing its stability or activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

Biologically, this compound may interact with various biomolecules, making it a candidate for studying enzyme inhibition or receptor binding. Its bicyclic structure could mimic natural substrates or inhibitors, providing insights into biological processes.

Medicine

In medicine, the compound’s potential therapeutic applications could include acting as a drug candidate for treating neurological disorders, given its structural similarity to known bioactive molecules. Research could focus on its efficacy, safety, and mechanism of action in preclinical and clinical studies.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and functionalization could lead to the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate would depend on its interaction with molecular targets. This could involve binding to specific receptors or enzymes, altering their activity. The compound’s bicyclic structure might enable it to fit into binding sites with high specificity, modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Compounds like atropine and cocaine share the 8-azabicyclo[3.2.1]octane core but differ in their functional groups and biological activities.

    Nortropinone Derivatives: These compounds also feature a bicyclic structure and are used in various synthetic applications.

Uniqueness

Benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and synthetic utility compared to other similar compounds.

Properties

IUPAC Name

benzyl N-[2-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-19(12-21-20(24)25-13-14-4-2-1-3-5-14)22-17-8-9-18(22)11-16(10-17)15-6-7-15/h1-5,17-18H,6-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSPWZNPJFEXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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